

An In-depth Technical Guide on 2-Bromo-1,3-dimethyl-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3-dimethyl-4-nitrobenzene

Cat. No.: B1281309

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1,3-dimethyl-4-nitrobenzene**, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. This document details the physicochemical properties, a plausible synthetic pathway, and key characterization data for this molecule. The synthesis involves the electrophilic nitration of 2-bromo-1,3-dimethylbenzene. All quantitative data are summarized in structured tables, and a detailed experimental protocol for the synthesis is provided. A logical workflow for the synthesis is also presented in a visual diagram.

Introduction

2-Bromo-1,3-dimethyl-4-nitrobenzene (also known as 2-bromo-4-nitro-m-xylene) is a halogenated and nitrated aromatic hydrocarbon. The presence of multiple functional groups—a bromine atom, two methyl groups, and a nitro group—on the benzene ring makes it a versatile intermediate for further chemical modifications. The strategic placement of these substituents can influence the reactivity and regioselectivity of subsequent reactions, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical and Spectroscopic Data

The properties of **2-Bromo-1,3-dimethyl-4-nitrobenzene** are summarized in the tables below. While experimental spectroscopic data for this specific isomer is not widely published, data for structurally related compounds are provided for comparative purposes.

Table 1: Physicochemical Properties of **2-Bromo-1,3-dimethyl-4-nitrobenzene**

Property	Value	Reference
CAS Number	60956-25-4	[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2][3]
Molecular Weight	230.06 g/mol	[3]
Appearance	Solid (predicted)	[4]
Purity	97%	[4]

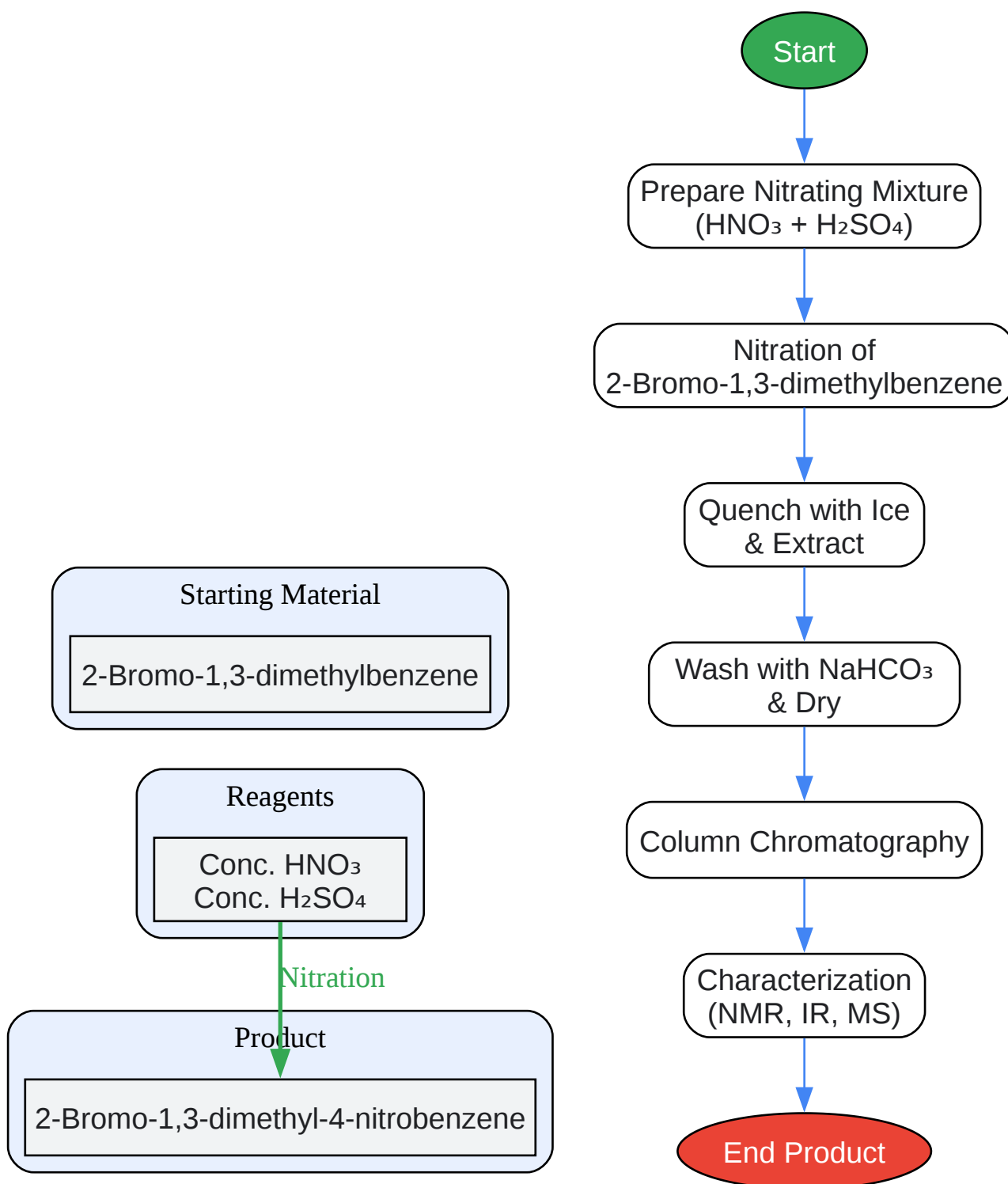
Table 2: Spectroscopic Data for Related Isomer: 2-Bromo-4-methyl-1-nitrobenzene

Spectroscopic Technique	Characteristic Peaks	Reference
^1H NMR (CDCl_3)	Aromatic Protons: δ 7.0 - 8.0 ppm; Methyl Protons: δ ~2.4 ppm	
^{13}C NMR (CDCl_3)	Aromatic Carbons: δ 120 - 150 ppm; Methyl Carbon: δ ~20 ppm	
IR Spectroscopy (cm^{-1})	C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-NO ₂ (asymmetric and symmetric stretching), C-Br	
Mass Spectrometry (m/z)	Molecular ion peak corresponding to the compound's mass, fragmentation pattern showing loss of NO ₂ , Br, and methyl groups.	[5][6]

Synthesis Pathway

The most direct and plausible method for the synthesis of **2-Bromo-1,3-dimethyl-4-nitrobenzene** is the electrophilic nitration of 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene). This reaction proceeds via the generation of a nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich aromatic ring.

The directing effects of the substituents on the benzene ring guide the position of the incoming nitro group. The two methyl groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. In the case of 2-bromo-m-xylene, the positions ortho and para to the activating methyl groups are sterically hindered or already substituted. The position para to one of the methyl groups (C4) is the most electronically favored and sterically accessible for electrophilic attack.



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